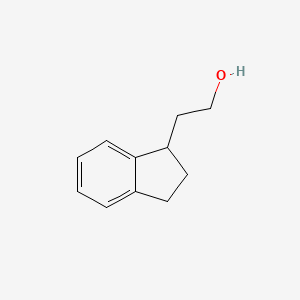

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDATFJPKUJBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488889 | |

| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-66-0 | |

| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a valuable resource for the exploration of this and related indane derivatives.

Introduction: The Significance of the Indane Scaffold

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad range of biological activities. The rigidity and substitution possibilities of the indane ring system make it an attractive starting point for the design of novel therapeutic agents. Indane derivatives have been successfully developed into commercial drugs for various indications, highlighting the therapeutic potential embedded within this chemical architecture[1][2]. Consequently, the synthesis and characterization of novel indane derivatives, such as this compound, are of significant interest to the scientific community.

Chemical Structure and Properties

This compound is a primary alcohol featuring the 2,3-dihydro-1H-inden-1-yl (also known as 1-indanyl) group attached to an ethanol moiety. The structure is characterized by a chiral center at the C1 position of the indane ring.

dot

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 278.1 °C at 760 mmHg | [3] |

| Density | 1.056 g/cm³ | [3] |

| IUPAC Name | 2-(2,3-dihydro-1H-inden-1-yl)ethanol | [3] |

| InChI | InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | [3] |

| InChIKey | HIDATFJPKUJBHH-UHFFFAOYSA-N | [3] |

| SMILES | C1CC2=CC=CC=C2C1CCO | [3] |

Proposed Synthesis and Experimental Protocols

A robust and logical synthetic route to this compound, while not explicitly detailed in the literature for this specific molecule, can be devised based on well-established organic reactions. A plausible two-step approach involves the synthesis of an ester precursor, ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate, followed by its reduction to the target primary alcohol.

dot

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate via Reformatsky-type Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal[4][5][6]. In this proposed synthesis, 1-indanone would react with the organozinc reagent formed from ethyl bromoacetate and activated zinc. The initially formed β-hydroxy ester can then be dehydrated and subsequently hydrogenated, or under certain conditions, the reaction can be directed towards the formation of the corresponding alkylated product.

Experimental Protocol:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and finally dry ether, then drying under high vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

-

Initiation: Gently warm the mixture and add a small crystal of iodine to initiate the reaction.

-

Addition of Reactants: A solution of 1-indanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the addition funnel to maintain a gentle reflux.

-

Reaction Progression: After the addition is complete, continue refluxing the mixture until the 1-indanone is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate.

Step 2: Reduction of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate to this compound

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols[7][8][9]. The ester obtained from Step 1 is dissolved in an anhydrous ether and treated with LiAlH₄ to yield the target alcohol.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: A solution of ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel at a rate that maintains the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser work-up): Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate that is easily filtered.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography.

Predicted Spectroscopic Data and Interpretation

In the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.28 - 7.15 | m | 4H | Ar-H | Aromatic protons of the indane ring system. |

| 3.75 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group, coupled to the adjacent methylene group. |

| 3.40 | m | 1H | H-1 (indane) | Methine proton at the chiral center, coupled to protons at C2 and the adjacent methylene group of the ethanol side chain. |

| 2.95 | m | 1H | H-3a (indane) | One of the diastereotopic methylene protons at C3. |

| 2.80 | m | 1H | H-3b (indane) | The other diastereotopic methylene proton at C3. |

| 2.45 | m | 1H | H-2a (indane) | One of the diastereotopic methylene protons at C2. |

| 1.90 | m | 1H | H-2b (indane) | The other diastereotopic methylene proton at C2. |

| 1.85 | m | 2H | -CH₂-CH₂OH | Methylene protons adjacent to the indane ring. |

| 1.60 | br s | 1H | -OH | Hydroxyl proton, which may be a broad singlet and its chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 144.5 | Ar-C (quaternary) | Aromatic quaternary carbons of the indane ring. |

| 142.0 | Ar-C (quaternary) | Aromatic quaternary carbons of the indane ring. |

| 126.5 | Ar-CH | Aromatic methine carbons. |

| 124.8 | Ar-CH | Aromatic methine carbons. |

| 61.0 | -CH₂-OH | Carbon of the methylene group attached to the hydroxyl group. |

| 45.0 | C-1 (indane) | Methine carbon at the chiral center. |

| 38.5 | -CH₂-CH₂OH | Carbon of the methylene group attached to the indane ring. |

| 31.0 | C-3 (indane) | Methylene carbon at C3 of the indane ring. |

| 30.0 | C-2 (indane) | Methylene carbon at C2 of the indane ring. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3060-3020 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1480, 1460 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrum (Electron Ionization, 70 eV)

| m/z | Predicted Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 144 | [M - H₂O]⁺ |

| 131 | [M - CH₂CH₂OH]⁺ |

| 115 | [C₉H₇]⁺ (Indenyl cation) |

Potential Applications in Research and Drug Development

The indane scaffold is a cornerstone in the development of various therapeutic agents[1][2]. Derivatives of indane have demonstrated significant potential in several key areas of drug discovery:

-

Neuroprotective Agents: Aminoindane derivatives, for instance, are known to exhibit neuroprotective properties[1]. The structural features of this compound make it a candidate for derivatization into novel compounds for the treatment of neurodegenerative diseases.

-

Anti-inflammatory Agents: The indane ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The title compound could serve as a precursor for the synthesis of new anti-inflammatory agents with potentially improved efficacy and side-effect profiles.

-

Anticancer Therapeutics: A number of indane-based molecules have been investigated for their anticancer properties, targeting various oncologic pathways[10]. This compound represents a novel building block for the generation of compound libraries for screening against a range of cancer cell lines.

The primary alcohol functionality of this compound provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space in the pursuit of new bioactive molecules.

Conclusion

References

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

ResearchGate. (2007). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 23, 2026, from [Link]

-

University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 23, 2026, from [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved January 23, 2026, from [Link]

-

American Elements. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 23, 2026, from [Link]

-

Allen. (n.d.). Ethyl acetate is reduced with LiAlH_4 to give ........ Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 23, 2026, from [Link]

-

Reddit. (2023). LiAlH4. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(2-Oxanyl)ethanol. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved January 23, 2026, from [Link]

-

PMC. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US4481146A - Process for the preparation of an ethyl ester.

-

PubChem. (n.d.). 2-(Oxiran-2-yl)ethan-1-ol. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US6979753B2 - Process for preparation of 2-phenyl ethanol.

-

FACTA UNIVERSITATIS. (n.d.). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS UDC 54. Retrieved January 23, 2026, from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 23, 2026, from [Link]

-

Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Retrieved January 23, 2026, from [Link]

-

eScholarship.org. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 2D HSQC spectra. (a) Pure ethanol. (b) 1 M sucrose in D2O.. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved January 23, 2026, from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 23, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethanol, 2-([1,1'-biphenyl]-2-yloxy)-. Retrieved January 23, 2026, from [Link]

-

YouTube. (2023). Ethyl Acetate Synthesis. Retrieved January 23, 2026, from [Link]

-

YouTube. (2021). Organic Name Reactions #reformatsky #Trick. Retrieved January 23, 2026, from [Link]

-

Supporting Information. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved January 23, 2026, from [Link]

-

Eburon Organics. (n.d.). Indane. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Retrieved January 23, 2026, from [Link]

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. Ethyl acetate is reduced with `LiAlH_4` to give ....... [allen.in]

- 9. reddit.com [reddit.com]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

An In-Depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, a substituted indane derivative of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Nomenclature and Structural Elucidation

The correct IUPAC name for the compound is This compound . This name is derived from the systematic nomenclature rules for cyclic and substituted organic compounds. The parent structure is an indane ring, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The numbering of the indane ring starts at one of the bridgehead carbons and proceeds around the five-membered ring. The ethan-1-ol substituent is located at the 1-position of the indane ring.

Structural Formula:

Proposed Synthetic Pathways

The synthesis of this compound can be strategically approached from the readily available precursor, 1-indanone. Two plausible synthetic routes are detailed below, both offering viable methods for the introduction of the 2-hydroxyethyl group at the 1-position of the indane nucleus.

Grignard Reaction Approach

A classic and effective method for forming carbon-carbon bonds is the Grignard reaction.[1] This approach involves the reaction of 1-indanone with a suitable two-carbon Grignard reagent, followed by acidic workup to yield the target alcohol.

Experimental Protocol:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromoethane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with 1-Indanone: The Grignard reagent solution is cooled to 0 °C, and a solution of 1-indanone in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours.

-

Hydrolysis: The reaction mixture is then carefully poured into a cold, saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water.[1] The slow, dropwise addition of reactants helps to control the exothermic nature of the reaction. The acidic workup with ammonium chloride is a mild method to protonate the alkoxide without causing unwanted side reactions.

Wittig Reaction and Subsequent Reduction

An alternative strategy involves a Wittig reaction to introduce a vinyl group, which can then be converted to the desired alcohol. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2]

Experimental Protocol:

-

Preparation of the Wittig Reagent: (Methoxymethyl)triphenylphosphonium chloride is suspended in anhydrous tetrahydrofuran (THF) at 0 °C, and a strong base such as n-butyllithium is added to generate the corresponding ylide.[3]

-

Wittig Reaction: A solution of 1-indanone in anhydrous THF is added to the ylide solution at 0 °C. The reaction is stirred at room temperature until completion.

-

Hydrolysis of the Enol Ether: The resulting methoxyvinylindane is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the corresponding acetaldehyde derivative.

-

Reduction to the Alcohol: The intermediate aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride in ethanol.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified as described in the Grignard protocol.

Causality of Experimental Choices: The use of (methoxymethyl)triphenylphosphonium chloride allows for the one-carbon homologation of the ketone to an aldehyde.[3] The subsequent reduction with sodium borohydride is a selective method for converting aldehydes to primary alcohols without affecting the aromatic ring.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic routes to this compound.

Predicted Physicochemical and Spectroscopic Properties

Due to the absence of direct experimental data, the properties of this compound are predicted based on its structural similarity to known compounds such as 1-indanol and 2-phenylethanol.[4][5][6][7][8][9]

Table of Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale/Comparison Compound |

| Molecular Formula | C₁₁H₁₄O | - |

| Molecular Weight | 162.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on 2-phenylethanol[8] |

| Boiling Point | ~230-240 °C | Higher than 2-phenylethanol due to increased molecular weight |

| Solubility | Slightly soluble in water, soluble in organic solvents | Similar to other aromatic alcohols[4][8] |

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the chiral center at the 1-position of the indane ring, leading to diastereotopic protons. Key expected signals include:

-

Aromatic protons in the range of 7.1-7.3 ppm.

-

A multiplet for the proton at the 1-position of the indane ring around 3.3-3.6 ppm.

-

Multiplets for the methylene protons of the indane ring between 1.8 and 3.0 ppm.

-

A triplet for the methylene protons adjacent to the hydroxyl group around 3.7-3.9 ppm.

-

A multiplet for the other methylene group of the side chain.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.[10][11][12][13][14][15][16][17]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show 11 distinct signals.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 162. Common fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the side chain.

Potential Applications in Drug Discovery and Development

The indane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[18][19][20][21][22][23][24] This suggests that this compound could serve as a valuable building block or a lead compound in various therapeutic areas.

Neuroprotective Effects

Many indane derivatives have demonstrated significant neuroprotective properties.[20][21][25][26] They have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The rigid bicyclic structure of the indane core can effectively position functional groups to interact with biological targets in the central nervous system. The introduction of a hydroxyethyl side chain could modulate the lipophilicity and hydrogen bonding capacity of the molecule, potentially enhancing its interaction with specific receptors or enzymes involved in neuroprotection.

Cardiovascular Applications

Certain indane analogues have been explored for their effects on the cardiovascular system.[27][28][29][30] The structural features of this compound could be tailored to interact with cardiovascular targets such as ion channels or receptors, making it a candidate for the development of novel cardiovascular drugs.

Diagram of Potential Therapeutic Applications:

Caption: Logical relationship of the core scaffold to potential therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While specific toxicity data is unavailable, the following general guidelines based on similar compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its nomenclature, synthesis, and potential applications. The proposed synthetic routes offer a clear path for its preparation, and the predicted properties provide a basis for its characterization. The established biological activities of related indane derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of neuroprotection and cardiovascular disease. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing molecule.

References

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Stuvia. Available at: [Link]

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen.

-

1 H and 13 C NMR Spectroscopic Data for Compounds 1−4 (400 MHz and 100 MHz, methanol-d 4 , δ values) [Diagram]. (n.d.). ResearchGate. Retrieved from [Link]

- Tiwari, M., et al. (2016). Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 24(15), 3348-3362.

-

A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. (2025). Filo. Available at: [Link]

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2023). PubMed Central.

-

Methoxymethylenetriphenylphosphorane. (n.d.). In Wikipedia. Retrieved from [Link]

- 2-[(Indan-1-yl-idene)amino]-ethanol. (2011). PubMed.

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2-PHENYLETHANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2023). PubMed.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).

-

1H-Inden-1-ol, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

- Solved Give the reaction scheme, showing the products formed. (2009). Chegg.com.

- Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. (2023). MDPI.

- IndERAL 10 Tablet: View Uses, Side Effects, Price and Substitutes. (2025). 1mg.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

-

2-Phenylethanol. (n.d.). Chem-Impex. Retrieved from [Link]

-

2-indanone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). MDPI.

- IUPAC. (2013). Nomenclature of Organic Chemistry.

- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2021). Preprints.org.

-

Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). (n.d.). Cheméo. Retrieved from [Link]

- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed.

- The Wittig Reaction. (n.d.). Organic Reactions.

- Selesai:An aldehyde, E reacts with ethyl magnesium bromide followed by acid hydrolysis form compo. (n.d.). Gauth.

- Cardiovascular effects of Org 9487 under isoflurane anaesthesia in man. (1993). PubMed.

- The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. (2018).

- Synthesis of 1-indanones with a broad range of biological activity. (2017). PubMed Central.

-

Examples of biologically active indane derivatives. [Diagram]. (n.d.). ResearchGate. Retrieved from [Link]

- New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. (2021). PubMed.

- The reaction of butanone with methylmagnesium bromide followed by hydroly.. (2025). Filo.

- 2-Phenylethanol. (n.d.). Santa Cruz Biotechnology.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2015). Organic Process Research & Development.

- Evaluation of Neuroprotective and In-vitro Anti-oxidant Activity Isolated Hexane and Ethyl Acetate Fraction from Methanolic Extract of Biophytum reinwardtii. (2020). SciSpace.

- Wittig Reaction. (2023). Chemistry LibreTexts.

- Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- 2-phenylethanol (PAMDB120153). (n.d.). P.

-

Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. (n.d.). NIST WebBook. Retrieved from [Link]

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). PubMed Central.

Sources

- 1. A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. [askfilo.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. 1H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Phenylethyl Alcohol (CAS 60-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. mdpi.com [mdpi.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-[(Indan-1-yl-idene)amino]-ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chegg.com [chegg.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 1mg.com [1mg.com]

- 30. Cardiovascular effects of Org 9487 under isoflurane anaesthesia in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and experimental data from analogous compounds to present a robust spectroscopic profile of the target molecule. The guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a detailed interpretation grounded in established chemical principles.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic alcohol with a core indane moiety linked to an ethanol side chain. The structural complexity, including a stereocenter at the C-1 position of the indane ring, gives rise to a rich and informative spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and pharmaceutical applications.

This guide will systematically dissect the expected spectroscopic data, providing a foundational understanding for researchers working with this and related molecular scaffolds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic (4H) | 7.10 - 7.35 | m | - |

| H-1 (Indane) | ~3.4 - 3.6 | m | - |

| H-3 (Indane, 2H) | ~2.8 - 3.1 | m | - |

| H-2 (Indane, 2H) | ~1.8 - 2.2 | m | - |

| H-1' (Ethanol, 2H) | ~3.6 - 3.8 | m | - |

| H-2' (Ethanol, 2H) | ~1.7 - 1.9 | m | - |

| OH (Ethanol) | Variable (broad s) | s (broad) | - |

Interpretation and Rationale:

-

Aromatic Region (7.10 - 7.35 ppm): The four protons on the benzene ring of the indane moiety are expected to resonate in this downfield region as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

-

Indane Moiety Protons:

-

The methine proton at C-1 (H-1) , being adjacent to the aromatic ring and the ethanol side chain, is expected to appear as a multiplet in the range of 3.4 - 3.6 ppm. Its exact chemical shift and multiplicity will be influenced by the conformation and the coupling with the neighboring protons on C-2 and the ethanol chain.

-

The methylene protons at C-3 (H-3) are diastereotopic and will likely appear as complex multiplets between 2.8 and 3.1 ppm.[1][2]

-

The methylene protons at C-2 (H-2) are also diastereotopic and are expected to resonate as multiplets in the more upfield region of 1.8 - 2.2 ppm.[1][2]

-

-

Ethanol Side Chain Protons:

-

The methylene protons adjacent to the hydroxyl group (H-1') are expected to be in the 3.6 - 3.8 ppm region, appearing as a multiplet due to coupling with the H-2' protons. The electronegative oxygen atom deshields these protons.

-

The methylene protons at H-2' will likely resonate around 1.7 - 1.9 ppm as a multiplet.

-

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[3] It typically appears as a broad singlet and may exchange with deuterium oxide (D₂O), leading to the disappearance of its signal, a key technique for its identification.[3]

Experimental Protocol - ¹H NMR:

A standard ¹H NMR experiment would be conducted on a 300 or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For unambiguous assignment, two-dimensional NMR techniques like COSY and HSQC would be invaluable.

Logical Relationship of ¹H NMR Signals:

Caption: Predicted ¹H NMR spin-spin coupling network.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on the structure of this compound, a total of 11 distinct carbon signals are expected.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic (C4, C5, C6, C7) | 124 - 128 |

| Aromatic (C3a, C7a) | 142 - 145 |

| C-1 (Indane) | ~45 - 50 |

| C-3 (Indane) | ~30 - 35 |

| C-2 (Indane) | ~25 - 30 |

| C-1' (Ethanol) | ~60 - 65 |

| C-2' (Ethanol) | ~35 - 40 |

Interpretation and Rationale:

-

Aromatic Carbons (124 - 145 ppm): The six carbons of the benzene ring will appear in this region. The two quaternary carbons (C3a and C7a) at the ring fusion are expected to be the most downfield, in the 142-145 ppm range. The four CH carbons will resonate between 124 and 128 ppm.

-

Indane Moiety Carbons:

-

C-1 , the benzylic methine carbon, is expected around 45-50 ppm.

-

The C-3 methylene carbon , also benzylic, should appear in the 30-35 ppm range.

-

The C-2 methylene carbon is predicted to be the most upfield of the indane aliphatic carbons, at approximately 25-30 ppm.

-

-

Ethanol Side Chain Carbons:

-

C-1' , the carbon bearing the hydroxyl group, will be significantly deshielded and is expected to resonate in the 60-65 ppm region.[4]

-

C-2' will be found further upfield, around 35-40 ppm.

-

Experimental Protocol - ¹³C NMR:

A standard ¹³C NMR experiment would be performed, often with proton decoupling to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be highly beneficial to differentiate between CH, CH₂, and CH₃ groups.

Molecular Structure with Carbon Numbering:

Caption: Carbon numbering scheme for spectroscopic assignment.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H stretch of the alcohol and the C-H and C=C stretches of the indane structure.

Expected IR Data (Predicted):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Interpretation and Rationale:

-

O-H Stretch (3200 - 3600 cm⁻¹): The most characteristic peak will be a strong and broad absorption in this region, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5]

-

C-H Stretches (2850 - 3100 cm⁻¹): This region will contain multiple peaks. The absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches, while those below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the indane and ethanol moieties.

-

C=C Aromatic Stretches (1450 - 1600 cm⁻¹): A series of medium-intensity peaks in this region confirms the presence of the benzene ring.

-

C-O Stretch (1000 - 1260 cm⁻¹): A strong absorption in this fingerprint region is characteristic of the C-O single bond in the primary alcohol.

-

Aromatic C-H Bends (690 - 900 cm⁻¹): Strong bands in this region arise from the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol - IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). If solid, it can be prepared as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For this compound (Molecular Formula: C₁₁H₁₄O), the expected molecular weight is approximately 162.23 g/mol .

Expected Fragmentation Pattern (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the intact molecule.

-

Loss of Water (M-18): A significant peak at m/z = 144, resulting from the dehydration of the alcohol, a common fragmentation pathway for alcohols.[3]

-

Loss of the Ethanol Side Chain (M-45): A peak at m/z = 117, corresponding to the indanyl cation, formed by the cleavage of the bond between C-1 of the indane and the ethanol side chain.

-

Benzylic Cleavage: The indanyl cation (m/z = 117) can further fragment, leading to characteristic peaks for substituted aromatic systems. A prominent peak at m/z = 115 is also expected from the loss of a hydrogen molecule from the indanyl cation.

-

Tropylium Ion: Rearrangement to the tropylium ion (m/z = 91) is a common feature in the mass spectra of compounds containing a benzyl group.

Experimental Protocol - Mass Spectrometry:

The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass spectrometry (GC-MS) would be an ideal technique for analyzing a pure sample.

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, derived from a combination of predictive methods and experimental data from analogous structures, provides a robust framework for its characterization. The interplay of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed and self-validating system for the structural elucidation and purity assessment of this important chemical entity. This guide serves as a valuable resource for researchers, enabling a deeper understanding of the molecule's spectroscopic properties and facilitating its application in scientific research and development.

References

-

NIST Chemistry WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved January 23, 2026, from [Link]

-

J. Serb. Chem. Soc. (2004). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 23, 2026, from [Link]

-

PubMed. (2008). Structural Study of 2-(1-oxo-1 H-inden-3-yl)-2H-indene-1,3-dione by DFT Calculations, NMR and IR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved January 23, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved January 23, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Mass spectrometry of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation behavior, outlines validated analytical protocols, and offers expert insights into data interpretation. By explaining the causality behind experimental choices, this guide serves as a practical resource for the structural elucidation and confident identification of this molecule.

Molecular Characteristics and Analytical Context

This compound is a primary alcohol featuring a bicyclic indane core. Its structure presents a unique combination of a hydroxyl group, an aliphatic side-chain, and a benzylic system. Understanding the interplay of these functional groups is paramount to predicting its behavior within a mass spectrometer and interpreting the resultant spectrum.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Average Molecular Weight | 162.23 g/mol |

| Monoisotopic Mass | 162.104465 Da |

The primary analytical challenge lies in the molecule's propensity for extensive fragmentation under standard Electron Ionization (EI) conditions, which can make identification of the molecular ion difficult. This guide will explore methodologies to address this, including both standard EI-GC-MS and alternative approaches.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that provides detailed structural information through reproducible fragmentation patterns. For this compound, the fragmentation is governed by the relative stability of the resulting ions and neutral losses. Due to the molecule's structure, the molecular ion peak (M•⁺) at m/z 162 is expected to be of low abundance or entirely absent, a common characteristic for alcohols which fragment readily.[1][2][3][4]

The major fragmentation pathways are detailed below:

-

Benzylic Cleavage (Pathway A): The most favored fragmentation route involves the cleavage of the C-C bond alpha to the indane ring, which is a benzylic position. This results in the formation of a highly stable, resonance-stabilized indanyl cation. This fragment is predicted to be the base peak of the spectrum.

-

Dehydration (Pathway B): A characteristic fragmentation for alcohols is the intramolecular loss of a water molecule (18 Da).[2][3][5] This yields a radical cation with a mass-to-charge ratio of m/z 144.

-

Alpha-Cleavage (Pathway C): Cleavage of the C-C bond adjacent to the oxygen atom is a defining feature of primary alcohols.[2][6][7] This pathway produces the oxonium ion [CH₂OH]⁺.

-

Secondary Fragmentation (Pathway D): The stable indanyl cation (m/z 117) can undergo further fragmentation, typically through the loss of ethylene (28 Da), leading to the formation of the C₇H₇⁺ ion, which may rearrange to the highly stable tropylium ion.

Caption: Predicted EI fragmentation pathways for this compound.

Table 1: Summary of Predicted Key Ions

| m/z | Proposed Ion Structure | Causal Mechanism | Predicted Abundance |

| 162 | [C₁₁H₁₄O]•⁺ | Molecular Ion | Very Low / Absent |

| 144 | [C₁₁H₁₂]•⁺ | Loss of H₂O (Dehydration) | Moderate |

| 117 | [C₉H₉]⁺ | Benzylic cleavage with loss of the ethan-1-ol radical (•CH₂CH₂OH) | High (Base Peak) |

| 91 | [C₇H₇]⁺ | Loss of ethylene (C₂H₂) from the m/z 117 fragment, likely via tropylium rearrangement | Moderate to High |

| 31 | [CH₂OH]⁺ | Alpha-cleavage with loss of the 2,3-dihydro-1H-inden-1-yl radical | Low to Moderate |

Experimental Workflow: GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing this compound due to its volatility. The following protocol is a self-validating system designed for robust and reproducible results.

Caption: Standard operational workflow for GC-EI-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer to a 2 mL autosampler vial. An inert vial is recommended to prevent adsorption.

-

-

GC-MS Instrumentation & Conditions:

-

Causality: A non-polar 5% phenyl-methylpolysiloxane column (e.g., Rxi®-5Sil MS) is chosen for its excellent separation of semi-volatile aromatic compounds. The temperature program is designed to ensure sharp peaks and adequate separation from any impurities. A 70 eV ionization energy is the industry standard, ensuring that the resulting spectra are comparable to established libraries like the NIST Mass Spectral Library.[4]

Table 2: Recommended GC-MS Parameters

-

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 5977 MSD or equivalent |

| Column | Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Injection Port Temp | 250°C |

| Injection Mode | 1 µL, Splitless (30-second purge delay) |

| Oven Program | Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40 - 350 amu |

Advanced Technique: Derivatization for Enhanced Analysis

For compounds containing active hydrogens, such as alcohols, derivatization can significantly improve analytical performance. Silylation is a common and effective strategy.

-

Rationale: Derivatizing the hydroxyl group with a trimethylsilyl (TMS) group replaces the active proton, which reduces intermolecular hydrogen bonding. This leads to several benefits:

-

Improved Peak Shape: Reduces peak tailing, leading to better resolution and integration.

-

Increased Volatility: Allows for elution at lower temperatures, reducing the risk of thermal degradation.

-

Enhanced Spectral Information: The TMS derivative yields a new, predictable fragmentation pattern that can be used for confirmation. For many compounds, derivatization increases the abundance of the molecular ion.[8][9][10]

-

Protocol for TMS Derivatization

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst; Pyridine (anhydrous).

-

Procedure:

-

Evaporate 100 µL of the 1 mg/mL sample solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

Interpreting the TMS-Derivative Spectrum

The TMS derivative will have a molecular weight of 162 + 72 = 234 g/mol . The mass spectrum will exhibit characteristic ions for silylated compounds:

-

Molecular Ion (M'•⁺): A peak at m/z 234 should be more prominent than in the underivatized spectrum.

-

[M'-15]⁺: A strong peak at m/z 219 , corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. This is a hallmark of TMS derivatives.

-

[Si(CH₃)₃]⁺: A characteristic ion at m/z 73 .

Alternative Technique: LC-MS for Molecular Weight Confirmation

When the molecular ion is ambiguous in EI-MS, soft ionization techniques coupled with liquid chromatography (LC-MS) are invaluable for confirmation.

-

Rationale: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" methods that impart minimal excess energy to the analyte.[11] This results in very little fragmentation and typically produces an abundant ion corresponding to the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. This provides an unambiguous determination of the molecular weight.

Table 3: Expected Ions in LC-MS (Positive Ion Mode)

| Ionization Mode | Expected Ion | m/z | Purpose |

| ESI / APCI | [M+H]⁺ | 163.112 | Protonated Molecule (High Abundance) |

| ESI / APCI | [M+Na]⁺ | 185.094 | Sodium Adduct (Often observed) |

| ESI / APCI | [2M+H]⁺ | 325.216 | Protonated Dimer (Concentration dependent) |

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

-

PubMed Central. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

-

ResearchGate. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Canterbury. (n.d.). GC-CI-MS analysis of TMS derivatives. Retrieved from [Link]

-

ScienceDirect. (2020). Benefits of Derivatization in GC–MS-based Identification of New Psychoactive Substances. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. youtube.com [youtube.com]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sydney.edu.au [sydney.edu.au]

Methodological & Application

Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol from indanone

An Application Note for the Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol from 1-Indanone

Introduction

This compound is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and materials science. Its indane core structure is a key pharmacophore in various biologically active compounds. This application note provides a detailed, two-step protocol for the synthesis of this target molecule, commencing from the readily available starting material, 1-indanone. The described methodology is designed for reproducibility and scalability, offering researchers a reliable pathway to this important building block.

The synthetic strategy is centered on a sequential approach: an initial carbon-carbon bond formation to extend the side chain at the C1 position of the indanone ring, followed by a comprehensive reduction to yield the desired saturated primary alcohol.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages, as depicted below. The first stage involves a Wittig reaction to introduce a two-carbon ester side chain, creating an α,β-unsaturated ester. The second stage employs a two-step reduction sequence to first saturate the carbon-carbon double bond via catalytic hydrogenation, followed by the reduction of the ester functional group to a primary alcohol using a powerful hydride reducing agent.

Caption: Overall two-step synthetic route.

Part 1: Wittig Olefination of 1-Indanone

Expertise & Experience: The Rationale Behind the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[1][2] Its selection for this initial step is based on its high reliability and functional group tolerance. The reaction utilizes a phosphorus ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone.[3] The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which ensures a high conversion to the desired alkene.[1][3]

The use of a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is crucial here. Stabilized ylides are generally less reactive than their non-stabilized counterparts and tend to favor the formation of the (E)-alkene isomer, which is often thermodynamically more stable.

Experimental Protocol: Synthesis of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

Materials:

-

1-Indanone

-

Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (1.0 eq).

-

Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the flask.

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-indanone is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).

-

-

Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate as a pale yellow oil. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Reduction to this compound

Expertise & Experience: A Two-Step Reduction Strategy

A two-step reduction process is employed for this conversion to ensure high selectivity and yield.

-

Catalytic Hydrogenation: The first step is the selective reduction of the exocyclic carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[4] This technique is highly effective for reducing alkene functionalities without affecting the ester group.

-

Hydride Reduction: Following the saturation of the double bond, the ester is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting esters to alcohols.[5][6] It is important to perform this step after the hydrogenation, as LiAlH₄ can, under certain conditions, also reduce carbon-carbon double bonds, potentially leading to a mixture of products if used on the unsaturated ester.[7]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethyl acetate or Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate (1.0 eq) in a suitable solvent like ethyl acetate or ethanol in a flask appropriate for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution under an inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel to the desired pressure (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate. This product is often pure enough for the next step, but can be further purified by chromatography if necessary.

-

Experimental Protocol: LiAlH₄ Reduction

Materials:

-

Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Three-neck round-bottom flask

-

Dropping funnel

-

Ice bath

-

Sodium sulfate, anhydrous

Procedure:

-

Reaction Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve the ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1.0 eq) in anhydrous THF and add it to a dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Quenching (Caution: Exothermic and produces H₂ gas):

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄.[8]

-

Then, cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

-

-

Work-up:

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound. Confirm the final structure and purity by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Workflow Visualization

Caption: Experimental workflow diagram.

Data Summary Table

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Expected Yield |

| 1 | Wittig Reaction | 1-Indanone | Ethyl (triphenylphosphoranylidene)acetate | Toluene | Reflux (~110°C) | 12-24 h | 75-85% |

| 2a | Hydrogenation | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | H₂, 10% Pd/C | Ethyl Acetate | RT | 4-8 h | >95% |

| 2b | LiAlH₄ Reduction | Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | LiAlH₄ | THF | 0°C to RT | 2-4 h | 80-90% |

Trustworthiness: A Self-Validating Protocol

The reliability of this synthetic route is ensured through several integrated checkpoints:

-

Chromatographic Monitoring: The use of TLC at each stage allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.

-

Purification of Intermediates: While the hydrogenated intermediate may often be used crude, purification by column chromatography at each step guarantees that impurities are not carried over, which could interfere with subsequent reactions.

-

Spectroscopic Verification: The final product and key intermediates should be rigorously characterized by standard spectroscopic methods (NMR, IR, MS). This provides definitive structural confirmation and an assessment of purity, validating the success of the synthesis.

Safety Considerations

-

Wittig Reagents: Handle in a well-ventilated fume hood.

-

Solvents: Toluene, THF, and ethyl acetate are flammable. Ensure all heating is done using heating mantles and that no open flames are present.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Perform this reaction in a fume hood, away from ignition sources, and ensure the equipment is properly assembled and leak-tested. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench it carefully.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere. The quenching process is highly exothermic and must be performed slowly and with extreme caution at 0°C. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound from 1-indanone. The methodology leverages a reliable Wittig reaction for C-C bond formation followed by a selective two-stage reduction. The protocols are designed to be clear and reproducible for researchers in organic and medicinal chemistry, providing a solid foundation for the synthesis of this and related indane structures.

References

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

Reddit. (2023). r/chemistry: LiAlH4. Available at: [Link]

-

ResearchGate. (2013). Selective reduction of acetic acid to ethanol over novel Cu2In/Al2O3 catalyst. Available at: [Link]

-

SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]

- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

-

Sci-Hub. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Available at: [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. Available at: [Link]

-

Allen. (n.d.). Ethyl acetate is reduced with LiAlH_4 to give. Available at: [Link]

-

PubMed. (1993). Effects of ethanol and other alkanols on transport of acetic acid in Saccharomyces cerevisiae. Available at: [Link]

-

Semantic Scholar. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]

- Google Patents. (2005). EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents.

-

PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available at: [Link]

-

ResearchGate. (n.d.). 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis. Available at: [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]

-

ResearchGate. (2024). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide and isopropenylmagnesium bromide. Available at: [Link]

-

PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

-

YouTube. (2018). Synthesis of Acetanilide using acetic acid by conventional and green method. Available at: [Link]

-

FACTA UNIVERSITATIS. (n.d.). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. Available at: [Link]

-

Journal of Chemical Research, Synopses (RSC Publishing). (1998). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Available at: [Link]

-

ResearchGate. (n.d.). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Available at: [Link]

-

Scribd. (2021). Reformatsky Reaction. Available at: [Link]

-

University Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

-

PubMed. (2007). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Available at: [Link]

-

NIH. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available at: [Link]

-

PubMed. (1974). [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]]. Available at: [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Available at: [Link]

-

Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. Available at: [Link]

-

Wiley Online Library. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

NIH. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl acetate is reduced with `LiAlH_4` to give ....... [allen.in]

- 6. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 7. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Application Notes & Protocols: Asymmetric Synthesis of Chiral Indanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral indanol derivatives are privileged scaffolds in medicinal chemistry and asymmetric synthesis. Their rigid bicyclic structure and defined stereochemical orientation make them invaluable as intermediates in the synthesis of complex pharmaceuticals and as chiral auxiliaries or ligands for catalysis. Notably, the cis-1-amino-2-indanol framework is a cornerstone of the HIV protease inhibitor Indinavir (Crixivan®)[1]. This guide provides an in-depth exploration of the principal strategies for the asymmetric synthesis of chiral indanols, moving beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices. We present detailed, field-proven protocols for the most robust and widely adopted methods, including catalytic asymmetric reduction of prochiral indanones, enzymatic kinetic resolution of racemic indanols, and asymmetric dihydroxylation of indenes. Each protocol is designed as a self-validating system, supported by mechanistic insights and comparative data to empower researchers in drug discovery and process development.

Introduction: The Strategic Importance of Chiral Indanols

Chirality is a fundamental determinant of a drug's interaction with its biological target, profoundly influencing its efficacy, pharmacology, and toxicology[2][3]. The indanol core, a fused benzene and cyclopentanol ring system, presents a conformationally restricted backbone. When substituted with functionalities like amino and hydroxyl groups, as in the case of cis-1-amino-2-indanol, it creates a rigid and predictable three-dimensional arrangement of stereogenic centers[1][4]. This structural rigidity is key to its success, minimizing conformational ambiguity and enabling highly selective binding to biological targets or effective stereochemical control when used as a ligand or auxiliary in asymmetric transformations[4].

The primary challenge in synthesizing these molecules lies in the precise control of stereochemistry at one or more chiral centers. This guide addresses this challenge by detailing the most effective modern synthetic strategies.

Strategic Overview: Pathways to Enantiopure Indanols

The synthesis of chiral indanols can be broadly approached via three distinct strategic pathways. The choice of strategy depends on the available starting materials, desired stereoisomer, and scalability requirements.

Caption: Fig. 1: Core synthetic strategies.

Asymmetric Reduction of Prochiral Indanones

The most direct route to chiral indanols is the enantioselective reduction of the corresponding prochiral indanones. This approach creates the chiral center in a single, atom-economical step.

Corey-Bakshi-Shibata (CBS) Oxazaborolidine-Catalyzed Reduction

Expertise & Causality: The CBS reduction is a cornerstone of asymmetric synthesis, prized for its reliability and predictable stereochemical outcome[5][6][7]. The method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often diphenylprolinol), which complexes with a stoichiometric borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). The magic of this system lies in its dual-activation mechanism[7][8]. The catalyst's nitrogen atom acts as a Lewis base, coordinating to the borane and activating it as a more potent hydride donor. Simultaneously, the endocyclic boron atom acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This pre-organizes the ketone within a rigid, chiral pocket, forcing the hydride transfer to occur from a specific face, thus dictating the product's stereochemistry. The choice of the (R)- or (S)-catalyst directly determines the chirality of the resulting alcohol.

Mechanistic Diagram: CBS Reduction

Caption: Fig. 2: CBS reduction catalytic cycle.

Protocol 3.1: (S)-1-Indanol via (R)-CBS Catalyzed Reduction of 1-Indanone

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

-

1-Indanone

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-